molecular formula C14H17NO6 B040849 Triethyl pyridine-2,3,6-tricarboxylate CAS No. 122509-29-9

Triethyl pyridine-2,3,6-tricarboxylate

Cat. No.: B040849
CAS No.: 122509-29-9
M. Wt: 295.29 g/mol
InChI Key: VHGMVGKGVBTICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl pyridine-2,3,6-tricarboxylate (CAS 122509-29-9) is an ester derivative of pyridine substituted with three ethoxycarbonyl groups at positions 2, 3, and 4. Its molecular formula is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol . It is synthesized as a byproduct during the palladium-catalyzed alkoxycarbonylation of 2,3,6-trichloropyridine in ethanol, isolated via flash chromatography (ethyl acetate/hexane eluent) as a colorless oil . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 8.34 (d, J = 8.1 Hz), 8.23 (d, J = 8.1 Hz), 4.42–4.50 (q, 6H, ester CH₂), 1.39–1.44 (t, 9H, ester CH₃) .

Properties

CAS No.

122509-29-9

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

triethyl pyridine-2,3,6-tricarboxylate

InChI

InChI=1S/C14H17NO6/c1-4-19-12(16)9-7-8-10(13(17)20-5-2)15-11(9)14(18)21-6-3/h7-8H,4-6H2,1-3H3

InChI Key

VHGMVGKGVBTICM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Tricarboxylates

a) Triethyl Pyridine-2,4,6-Tricarboxylate (PTC)
  • Structure : Ester groups at positions 2, 4, and 5.
  • Applications: Widely used in MOFs due to tridentate coordination (N and two carboxylate oxygens), enabling robust 3D structures.
  • Key Difference : The 2,4,6-substitution pattern allows bridging via the third carboxylate, unlike the 2,3,6-isomer, which has adjacent esters that may sterically hinder coordination .
b) Triethyl 4-Phenylpyridine-2,3,6-Tricarboxylate (CAS 82511-44-2)
  • Structure : A phenyl substituent at position 3.
  • Molecular Formula: C₂₀H₂₁NO₆ (MW = 371.39 g/mol).
c) Trimethyl 1-Aryl Indolizine-1,2,3-Tricarboxylates
  • Example : Trimethyl indolizine-1,2,3-tricarboxylate.
  • Synthesis : Derived from pyridine and dimethyl acetylenedicarboxylate (DMAD) under oxidative conditions.
  • Contrast : These fused heterocycles lack the pyridine core but share ester-rich structures, emphasizing the role of reaction conditions in product divergence .

Substituted Pyridine Tricarboxylates with Functional Groups

a) Trimethyl 1-(4-Bromophenyl)-2-methyl-...-tricarboxylate (6m)
  • Physical State : White solid, m.p. 206–208°C .
  • Molecular Formula: C₂₆H₂₄BrNO₆ (MW = 548.07 g/mol).
  • Key Feature : Bromine substituent enhances molecular weight and polarizability, impacting solubility and crystallinity .
b) Trimethyl 1-(4-Methoxyphenyl)-2-methyl-...-tricarboxylate (6k)
  • Physical State : White solid, m.p. 169–171°C .
  • Molecular Formula: C₂₇H₂₇NO₇ (MW = 500.17 g/mol).
  • Contrast: Methoxy groups introduce electron-donating effects, altering NMR chemical shifts (e.g., aromatic proton environments) compared to non-substituted analogs .

Non-Pyridine Tricarboxylates

a) Triethyl Benzene-1,3,5-Tricarboxylate (CAS 4105-92-4)
  • Structure : Benzene core with three ethoxycarbonyl groups.
  • Physical State : Solid, m.p. 134–139°C .
  • Comparison : The absence of pyridine’s nitrogen reduces electron deficiency, limiting use in coordination chemistry but enhancing stability in acidic conditions .
b) Triethyl Propane-1,1,3-Tricarboxylate (CAS 2832-14-6)
  • Structure : Aliphatic tricarboxylate.
  • Key Difference : Flexible aliphatic chain enables diverse reactivity (e.g., Claisen condensations), contrasting with the rigid aromatic systems of pyridine derivatives .

Data Table: Comparative Analysis of Selected Tricarboxylates

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Physical State m.p. (°C) Key Applications Reference
Triethyl pyridine-2,3,6-tricarboxylate Pyridine None C₁₄H₁₇NO₆ 295.29 Oil Synthetic intermediate
Triethyl pyridine-2,4,6-tricarboxylate Pyridine None C₁₄H₁₇NO₆ 295.29 Solid MOF ligand
Triethyl 4-phenylpyridine-2,3,6-tricarboxylate Pyridine 4-Phenyl C₂₀H₂₁NO₆ 371.39 Cycloaddition reactions
Trimethyl 1-(4-bromophenyl)-...-tricarboxylate Indolizine 4-Bromophenyl, methyl C₂₆H₂₄BrNO₆ 548.07 Solid 206–208 Pharmaceutical intermediate
Triethyl benzene-1,3,5-tricarboxylate Benzene None C₁₅H₁₈O₆ 294.30 Solid 134–139 Polymer synthesis

Key Research Findings and Trends

  • Structural Isomerism : The position of ester groups (e.g., 2,3,6 vs. 2,4,6) significantly impacts coordination chemistry. Adjacent esters in 2,3,6-tricarboxylates may limit MOF formation compared to 2,4,6-isomers .
  • Substituent Effects : Bulky groups (e.g., phenyl, bromophenyl) increase molecular weight and modify melting points, while electron-donating groups (e.g., methoxy) alter electronic profiles .
  • Application Divergence : Pyridine tricarboxylates are favored in materials science, whereas aliphatic analogs dominate organic synthesis due to their flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.